molecular formula C30H27N3O2S B15138966 DNA relaxation-IN-1

DNA relaxation-IN-1

Cat. No.: B15138966
M. Wt: 493.6 g/mol
InChI Key: XAAIDHPZKXBLMF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNA relaxation-IN-1 is a compound used in biochemical and biophysical studies to investigate the intercalation of small molecules into DNA. This compound is particularly useful in assays involving DNA topoisomerase I, an enzyme that facilitates the relaxation of supercoiled DNA by inducing transient single-strand breaks. The study of this compound provides insights into the mechanisms of DNA manipulation and the interactions between DNA and various small molecules .

Preparation Methods

The preparation of DNA relaxation-IN-1 involves several synthetic routes and reaction conditions. One common method includes the use of topoisomerase I-mediated DNA relaxation assays. These assays typically involve the use of a supercoiled plasmid to mimic the topological constraints of genomic DNA. The reaction conditions often require the presence of divalent cations such as magnesium ions (Mg²⁺) and ATP .

Scientific Research Applications

DNA relaxation-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the intercalation of small molecules into DNA and to investigate the binding properties of various drugs. In biology, it helps in understanding the mechanisms of DNA replication, repair, and transcription. In medicine, this compound is used to explore the interactions between DNA and anticancer agents, providing insights into the development of new therapeutic drugs . Additionally, it is used in industrial applications to study the effects of various compounds on DNA structure and function .

Mechanism of Action

The mechanism of action of DNA relaxation-IN-1 involves its interaction with DNA topoisomerase I. The compound intercalates between the base pairs of DNA, causing the DNA helix to unwind. Topoisomerase I then induces a transient single-strand break in the DNA, allowing the DNA to relax and relieve the topological stress. This process is essential for various cellular functions, including DNA replication and transcription . The molecular targets of this compound include the DNA helix and the topoisomerase I enzyme .

Comparison with Similar Compounds

DNA relaxation-IN-1 is unique in its ability to efficiently intercalate into DNA and facilitate the relaxation of supercoiled DNA. Similar compounds include various topoisomerase inhibitors such as camptothecin, topotecan, and irinotecan . These compounds also target DNA topoisomerase I but differ in their chemical structures and specific binding properties. This compound is particularly noted for its robust performance in DNA relaxation assays and its ability to provide detailed insights into DNA-drug interactions .

Properties

Molecular Formula

C30H27N3O2S

Molecular Weight

493.6 g/mol

IUPAC Name

2-amino-8-tert-butyl-4-(2-methyl-1H-indol-3-yl)-6-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C30H27N3O2S/c1-17-26(19-8-5-6-9-23(19)33-17)27-20-14-18(11-12-24(34)25-10-7-13-36-25)15-22(30(2,3)4)28(20)35-29(32)21(27)16-31/h5-15,27,33H,32H2,1-4H3/b12-11+

InChI Key

XAAIDHPZKXBLMF-VAWYXSNFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)/C=C/C(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3C4=C(C(=CC(=C4)C=CC(=O)C5=CC=CS5)C(C)(C)C)OC(=C3C#N)N

Origin of Product

United States

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